Structural Differentiation: Critical C-21 Hydroxylation Pattern of Sitakisogenin
Sitakisogenin is structurally defined as (3β,16β,21β)-12-Oleanene-3,16,21,28-tetrol [1]. A direct comparison of its hydroxylation pattern with the closest structural analog, longispinogenin, reveals a key difference: sitakisogenin possesses a hydroxyl group at the C-21 position, whereas longispinogenin does not [2]. This specific substitution is a primary driver of downstream functional divergence.
| Evidence Dimension | Molecular Structure (Hydroxylation Pattern) |
|---|---|
| Target Compound Data | H at C-3, OH at C-16, OH at C-21, CH2OH at C-28 |
| Comparator Or Baseline | Longispinogenin: H at C-3, OH at C-16, H at C-21, CH2OH at C-28 |
| Quantified Difference | Presence of an additional hydroxyl group at the C-21 position |
| Conditions | Structural comparison of aglycones as reported in published literature |
Why This Matters
This specific C-21 hydroxylation is essential for subsequent benzoylation and glycosylation reactions, which are critical for generating bioactive saponins like 21β-O-benzoylsitakisogenin [3].
- [1] PubChem. (2026). Sitakisogenin (Compound Summary). CID 102063116. View Source
- [2] Vieira, I. J. C., et al. (2013). Table 3: Triterpenoids from Gymnema sylvestre. Molecules, 18(12), 14892-14919. View Source
- [3] Ye, W., Liu, X., Zhang, Q., Che, C. T., & Zhao, S. (2001). Antisweet saponins from Gymnema sylvestre. Journal of Natural Products, 64(2), 232-235. View Source
